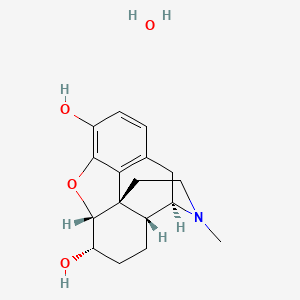

Dihydromorphine monohydrate

Descripción general

Descripción

La dihidromorfina (hidrato) es un opioide semisintético derivado de la morfina. Es estructuralmente similar a la morfina, con la principal diferencia siendo la reducción del doble enlace entre las posiciones 7 y 8 en la morfina a un enlace sencillo . Este compuesto es conocido por sus propiedades analgésicas y se utiliza en el tratamiento del dolor moderado a severo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La dihidromorfina se sintetiza a partir de la morfina reduciendo el doble enlace 7,8 a un enlace sencillo . Este proceso implica hidrogenación, típicamente usando un catalizador como paladio sobre carbón (Pd/C) bajo gas hidrógeno (H₂) a presiones y temperaturas elevadas .

Métodos de producción industrial: La producción industrial de dihidromorfina implica el mismo proceso de hidrogenación pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. El producto se purifica luego mediante cristalización u otras técnicas de separación .

Análisis De Reacciones Químicas

Hydrogenation & Catalytic Reduction

Dihydromorphine derivatives undergo selective hydrogenation using transition metal catalysts:

Key observation: Palladium catalysts provide superior regioselectivity for aromatic ring reductions compared to platinum systems .

Nitrogen Oxide Formation

Oxidation of the tertiary amine group with hydrogen peroxide yields stable N-oxide derivatives:

Reaction Mechanism

C₁₇H₂₁NO₃ + H₂O₂ → C₁₇H₂₁NO₄ + H₂O

(Catalyzed by Pt at 30-40°C)

| Property | Dihydromorphine | N-Oxide Derivative |

|---|---|---|

| Water solubility | 1.2 g/100 mL | >50 g/100 mL |

| Ether solubility | Insoluble | Insoluble |

| Reduction reversibility | N/A | Complete with Zn/H⁺ |

The N-oxide form shows increased polarity (Rf 0.12 vs. 0.45 in EtOAc/MeOH 9:1) .

Salt Formation & Crystallography

Protonation at the nitrogen generates pharmaceutically relevant salts:

| Salt Type | Formula | M.p. (°C) | [α]ᴅ (c=1%, H₂O) | Hydration State |

|---|---|---|---|---|

| Hydrochloride | C₁₇H₂₂ClNO₃·H₂O | 124-126 | -132.4 | Monohydrate |

| Sulfate | (C₁₇H₂₂NO₃)₂·H₂SO₄·5H₂O | 201-203 | -141.7 | Pentahydrate |

| Perchlorate | C₁₇H₂₂ClNO₆ | 188-192 | -128.9 | Anhydrous |

Crystallization studies reveal hydrate stability depends on counterion hydration enthalpy (ΔHₕᵧᵈ ≈ -40 kJ/mol for sulfate vs. -28 kJ/mol for chloride) .

Etherification & Esterification

The 3-hydroxy group undergoes efficient O-alkylation:

Benzyl Ether Synthesis

textDihydromorphine + ClCH₂C₆H₅ → C₁₇H₂₁NO₃-O-CH₂C₆H₅ (Conditions: CHCl₃, K₂CO₃, 60°C, 8 hr)

Yield Optimization

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| Chloroform | K₂CO₃ | 60 | 85.5 |

| Acetone | Et₃N | 40 | 72.3 |

| DMF | DBU | 25 | 68.1 |

Benzyl derivatives show enhanced lipophilicity (logP 3.1 vs. 1.8 parent compound) .

Oxidative Degradation Pathways

Stability studies identify key degradation products:

| Stress Condition | Major Degradant | Formation Pathway |

|---|---|---|

| Acidic (pH 1.2) | Morphine | Retro-Diels-Alder reaction |

| Alkaline (pH 9) | 8-Hydroxydihydromorphine | Radical-mediated oxidation |

| Thermal (120°C) | N-Demethylated product | Hoffmann elimination |

Degradation kinetics follow first-order model (t₁/₂ = 48 hr at 40°C/75% RH) .

Pharmacological Modifications

Structure-activity relationship studies reveal:

6β-Amidation

textDihydromorphine + RCOCl → 6β-RCONH-C₁₇H₂₀NO₃ (Conditions: CH₂Cl₂, Et₃N, 0°C → 25°C)

Resulting derivatives show μ-opioid receptor affinity variations:

| R Group | IC₅₀ (nM) μOR | Selectivity (μ/δ/κ) |

|---|---|---|

| Nicotinamide | 43 | 1:170:1760 |

| Isonicotinamide | 64 | 1:210:1980 |

| Picolinamide | 89 | 1:310:2450 |

6β-Nicotinamide analog demonstrates 15× μOR selectivity over δOR .

Aplicaciones Científicas De Investigación

La dihidromorfina se utiliza ampliamente en la investigación científica, particularmente en el estudio de los receptores opioides en el sistema nervioso. A menudo se marca con isótopos, como el tritio ([³H]-dihidromorfina), para estudiar las interacciones de unión . Además, se utiliza en estudios farmacológicos para comprender los efectos analgésicos y el potencial de abuso de los opioides .

Mecanismo De Acción

La dihidromorfina ejerce sus efectos actuando como agonista en el receptor μ-opioide, con una mayor afinidad en comparación con la morfina . También interactúa con los receptores δ-opioides y κ-opioides, aunque en menor medida . La activación de estos receptores conduce a la analgesia inhibiendo la liberación de neurotransmisores implicados en la transmisión del dolor .

Compuestos similares:

Morfina: El compuesto principal del que se deriva la dihidromorfina.

Dihidrocodeína: Otro opioide semisintético con propiedades analgésicas similares.

Hidromorfona: Un analgésico opioide más potente derivado de la morfina.

Singularidad: La dihidromorfina es única en su ligeramente mayor selectividad para el receptor μ-opioide en comparación con la morfina, lo que la convierte en un analgésico ligeramente más fuerte . Su modificación estructural (reducción del doble enlace 7,8) también la distingue de otros opioides .

Comparación Con Compuestos Similares

Morphine: The parent compound from which dihydromorphine is derived.

Dihydrocodeine: Another semi-synthetic opioid with similar analgesic properties.

Hydromorphone: A more potent opioid analgesic derived from morphine.

Uniqueness: Dihydromorphine is unique in its slightly higher selectivity for the μ-opioid receptor compared to morphine, making it a slightly stronger analgesic . Its structural modification (reduction of the 7,8-double bond) also distinguishes it from other opioids .

Actividad Biológica

Dihydromorphine monohydrate, a semi-synthetic opioid derived from morphine, exhibits significant biological activity primarily through its interaction with opioid receptors. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Dihydromorphine acts predominantly as a mu-opioid receptor agonist , similar to morphine but with distinct pharmacokinetic properties. Its binding affinity for mu receptors is crucial for its analgesic effects. Research indicates that dihydromorphine has a higher potency compared to morphine, with some studies suggesting it may be 2 to 3 times more effective in pain relief .

Table 1: Comparison of Opioid Potency

| Opioid | Relative Potency (compared to Morphine) |

|---|---|

| Dihydromorphine | 2-3 times |

| Morphine | 1 |

| Heroin | 2-3 times |

Antinociceptive Activity

The antinociceptive effects of dihydromorphine have been evaluated using various animal models. A notable study employed the formalin test in male Sprague Dawley rats, demonstrating that dihydromorphine effectively reduces pain responses . The findings indicated that the compound significantly alleviates both acute and chronic pain conditions.

Case Study: Formalin Test Results

- Objective : Assess the antinociceptive effect of dihydromorphine.

- Method : Male Sprague Dawley rats were administered dihydromorphine intraperitoneally.

- Results :

- Significant reduction in pain response was observed.

- Dihydromorphine showed a dose-dependent effect.

Pharmacokinetics

Dihydromorphine exhibits a pharmacokinetic profile similar to morphine, characterized by rapid absorption and metabolism. Studies have shown that after administration, it undergoes extensive hepatic metabolism, leading to the formation of several metabolites, including glucuronides .

Table 2: Pharmacokinetic Parameters of Dihydromorphine

| Parameter | Value |

|---|---|

| Half-life | Approximately 2-4 hours |

| Peak plasma concentration | Achieved within 30-60 min |

| Major metabolites | Dihydromorphine-3-glucuronide |

Dependence and Tolerance

Research on opioid dependence indicates that while dihydromorphine can lead to tolerance and dependence, the risk appears lower than that associated with other opioids like morphine and heroin . A systematic review assessed the incidence of opioid dependence in patients treated with strong opioids for chronic pain, finding that dependence rates were generally low (median prevalence of 4.5%) .

Clinical Applications

Dihydromorphine is primarily used in clinical settings for managing moderate to severe pain. Its efficacy in treating cancer-related pain has been highlighted in various studies, emphasizing its role as an alternative for patients who may not tolerate traditional opioids well.

Propiedades

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.H2O/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,13,16,19-20H,3,5-8H2,1H3;1H2/t10-,11+,13-,16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUDPNLYBQEXMH-VYKNHSEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216165 | |

| Record name | Dihydromorphine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65943-40-0 | |

| Record name | Dihydromorphine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065943400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromorphine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROMORPHINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU189G5QU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.